molecular formula C13H8FN B15096885 2'-Fluoro[1,1'-biphenyl]-3-carbonitrile

2'-Fluoro[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B15096885
M. Wt: 197.21 g/mol
InChI Key: JBIDTIWYCXZEKT-UHFFFAOYSA-N
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Description

2’-Fluoro[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H8FN It is a derivative of biphenyl, where a fluorine atom is substituted at the 2’ position and a nitrile group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and a base in an organic solvent. For example, 2-fluorobiphenyl can be synthesized by coupling 2-fluorophenylboronic acid with a suitable aryl halide under these conditions .

Industrial Production Methods

Industrial production of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various biphenyl derivatives, while oxidation and reduction reactions can produce corresponding oxides and amines .

Scientific Research Applications

2’-Fluoro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may modulate signal transduction pathways associated with nuclear factor kappaB (NFkappaB), which plays a role in cell growth, cell death, and inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both fluorine and nitrile groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s reactivity and stability, while the nitrile group provides a site for further functionalization. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

3-(2-fluorophenyl)benzonitrile

InChI

InChI=1S/C13H8FN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H

InChI Key

JBIDTIWYCXZEKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)F

Origin of Product

United States

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